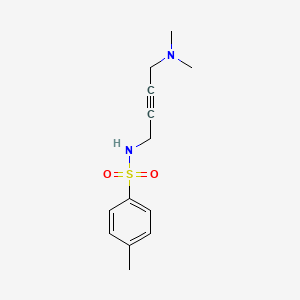

N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide” is a chemical compound. Based on its name, it contains a sulfonamide group, which is a common functional group in many pharmaceutical drugs .

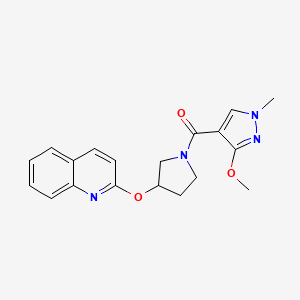

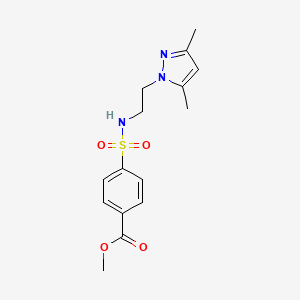

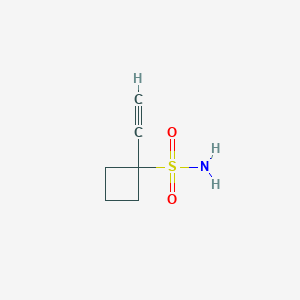

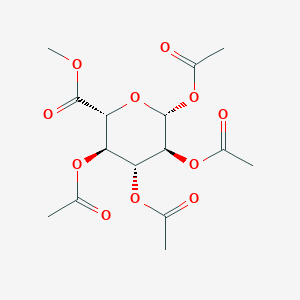

Molecular Structure Analysis

The compound likely contains a benzene ring (from “benzenesulfonamide”) substituted with a methyl group and a sulfonamide group. The sulfonamide is further substituted with a but-2-yn-1-yl group, which contains a triple bond, and a dimethylamino group .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Properties like solubility, melting point, boiling point, etc., can be predicted using various computational chemistry methods.Applications De Recherche Scientifique

Synthesis and Characterization

Sulfonamide molecules, including N-(4-(dimethylamino)but-2-yn-1-yl)-4-methylbenzenesulfonamide, have been synthesized and characterized through structural and electronic properties investigations. For instance, Murthy et al. (2018) synthesized a new sulfonamide molecule and characterized its structure using spectroscopic tools and computational studies. They explored the molecular interactions, structural stability, and electronic properties, showing the potential of sulfonamides in various scientific applications (Murthy et al., 2018).

Chemical Modifications for Enhanced Properties

Research into modifying the chemical structure of sulfonamide compounds to enhance their properties is ongoing. For example, the study on the structure-activity relationship of arylsulfonamide analogs highlighted modifications to improve pharmacological properties, aiming for potential cancer therapeutic applications (Mun et al., 2012).

Biological Studies and Applications

Several sulfonamide derivatives have been explored for their biological activities. Khodairy et al. (2016) synthesized novel triazepines, pyrimidines, and azoles using toluenesulfonamide as a building block, showcasing good antifungal activity. This research highlights the potential of sulfonamide derivatives in developing new antifungal agents (Khodairy et al., 2016).

Analytical and Spectroscopic Applications

Sulfonamide compounds have been applied in analytical and spectroscopic studies due to their unique properties. Vandenheuvel and Gruber (1975) found N-dimethylaminomethylene derivatives to possess excellent gas-liquid chromatographic properties, indicating their usefulness in analytical chemistry (Vandenheuvel & Gruber, 1975).

Photopolymerization Studies

The study on solvatochromic fluorescent probes for monitoring the photopolymerization of dimethacrylates utilized sulfonamide derivatives to explore changes in the environment during photopolymerization. This research demonstrates the application of sulfonamides in materials science and polymer research (Jager et al., 1995).

Mécanisme D'action

The mechanism of action would depend on the specific use of the compound. Many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria.

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-12-6-8-13(9-7-12)18(16,17)14-10-4-5-11-15(2)3/h6-9,14H,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHARIJJRUVEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)

![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)

![3-(2-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2372428.png)

![N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2372436.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2372437.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2372439.png)